2-((2-Cyclopentylethyl)amino)benzonitrile
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Overview
Description
2-((2-Cyclopentylethyl)amino)benzonitrile is an organic compound with the molecular formula C14H18N2 It is a derivative of benzonitrile, where the amino group is substituted with a 2-cyclopentylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Cyclopentylethyl)amino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-aminobenzonitrile with 2-cyclopentylethylamine under appropriate conditions. The reaction typically requires a solvent such as toluene and may be catalyzed by a base like sodium hydride. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-((2-Cyclopentylethyl)amino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-((2-Cyclopentylethyl)amino)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Cyclopentylethyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
2-Aminobenzonitrile: A simpler analog with an amino group directly attached to the benzonitrile.
Benzonitrile: The parent compound with a nitrile group attached to a benzene ring.
2-Cyanoaniline: Another analog with a cyano group and an amino group on the benzene ring.
Uniqueness: 2-((2-Cyclopentylethyl)amino)benzonitrile is unique due to the presence of the 2-cyclopentylethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-(2-cyclopentylethylamino)benzonitrile |
InChI |
InChI=1S/C14H18N2/c15-11-13-7-3-4-8-14(13)16-10-9-12-5-1-2-6-12/h3-4,7-8,12,16H,1-2,5-6,9-10H2 |
InChI Key |
QGCGVDDVDDOYJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCNC2=CC=CC=C2C#N |
Origin of Product |
United States |
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